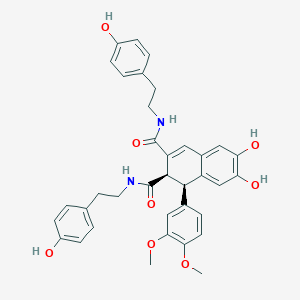
SargentodognanF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SargentodognanF is a synthetic organic compound known for its unique chemical properties and potential applications in various scientific fields It is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SargentodognanF typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of organometallic reagents, such as Grignard reagents, to form carbon-carbon bonds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
SargentodognanF undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert this compound into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
SargentodognanF has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It has potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of SargentodognanF involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of proteins. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.
Properties
Molecular Formula |
C36H36N2O8 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(1R,2R)-1-(3,4-dimethoxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide |
InChI |
InChI=1S/C36H36N2O8/c1-45-31-12-7-23(19-32(31)46-2)33-27-20-30(42)29(41)18-24(27)17-28(35(43)37-15-13-21-3-8-25(39)9-4-21)34(33)36(44)38-16-14-22-5-10-26(40)11-6-22/h3-12,17-20,33-34,39-42H,13-16H2,1-2H3,(H,37,43)(H,38,44)/t33-,34+/m1/s1 |
InChI Key |
FKXXDPASOIEVSU-NOCHOARKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C(=O)NCCC4=CC=C(C=C4)O)C(=O)NCCC5=CC=C(C=C5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















